![molecular formula C15H14N2O3 B1448950 1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid CAS No. 1000342-24-4](/img/structure/B1448950.png)
1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid
Overview
Description
1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings. The presence of a benzyl group and a hydroxy group further enhances its chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyridine derivatives and amines.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the pyridine ring to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major products formed from these reactions include derivatives with altered functional groups, which can be further utilized in various applications.
Scientific Research Applications
1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxy group can form hydrogen bonds with active sites, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,2-c]pyridine derivatives, such as:
- 1-Benzyl-4-hydroxy-2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid
- 1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
These compounds share the pyrrolo[3,2-c]pyridine core but differ in the substitution pattern, which can influence their chemical reactivity and biological activity. The unique combination of functional groups in 1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid makes it distinct and potentially more versatile in its applications.
Biological Activity
1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to consolidate existing research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolo[3,2-c]pyridine backbone with a benzyl group and a hydroxy substituent. Its molecular formula is , and it possesses unique structural features that contribute to its biological properties.
Research indicates that compounds similar to 1-benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives exhibit various mechanisms of action, such as:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Studies have shown that related pyrrolo derivatives can inhibit FGFR signaling pathways, which are implicated in tumor growth and metastasis. For instance, certain derivatives demonstrated IC50 values in the nanomolar range against FGFR1–4, suggesting a strong inhibitory effect on cancer cell proliferation and migration .
- Antimicrobial Activity : Pyrrole-based compounds have been noted for their antibacterial properties. Some derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like vancomycin .
In Vitro Studies
In vitro studies have assessed the cytotoxicity and apoptosis induction capabilities of 1-benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives on various cancer cell lines. For example:
- Breast Cancer Cells : Compounds similar to 1-benzyl-4-hydroxy derivatives inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis through caspase activation pathways .
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic potential of these compounds. In vivo studies indicated that administration of certain pyrrolo derivatives resulted in tumor size reduction and prolonged survival rates in treated groups compared to control groups.
Case Studies
Several case studies highlight the efficacy of pyrrole derivatives in treating specific conditions:
- Breast Cancer Treatment : A study involving a related compound demonstrated significant tumor regression in mouse models when administered at optimized doses .
- Antibacterial Applications : A clinical evaluation showed that a derivative exhibited lower MIC values against MRSA compared to standard treatments, indicating its potential as a new antibiotic .
Data Summary
Properties
IUPAC Name |
1-benzyl-4-hydroxy-5,6-dihydropyrrolo[3,2-c]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14-11-6-7-17(9-10-4-2-1-3-5-10)13(11)8-12(16-14)15(19)20/h1-8,12,16,18H,9H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWDSPSRPLPQFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(NC(C=C32)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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